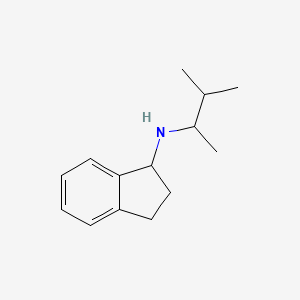

N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of amines It features a complex structure with an indane backbone, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of the indane backbone, followed by the introduction of the amine group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening can also aid in identifying the most effective catalysts and reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine has a molecular formula of C13H17N and a molecular weight of approximately 201.28 g/mol. The compound features a bicyclic structure that combines an indene framework with an amine group, contributing to its stability and reactivity in chemical environments. Its unique branching at the nitrogen atom may influence its biological activity and reactivity patterns compared to similar compounds.

This compound exhibits significant biological activity, particularly in neuropharmacology. Key aspects of its biological profile include:

Mechanism of Action :

- Norepinephrine Reuptake Inhibition : The compound acts primarily as a norepinephrine reuptake inhibitor, which increases norepinephrine levels in the synaptic cleft, potentially alleviating symptoms associated with mood disorders such as depression and anxiety.

- Serotonin Modulation : Preliminary studies suggest it may also modulate serotonin levels, crucial for mood stabilization and cognitive function.

Applications in Research

The compound's unique properties make it a candidate for various research applications:

- Neuropharmacology Studies : Investigating its effects on neurotransmitter systems can provide insights into mood regulation and cognitive functions.

- Drug Development : Its ability to modulate neurotransmitter levels positions it as a potential lead compound for developing new therapeutic agents targeting mood disorders.

- Synthetic Chemistry : Due to its structural characteristics, it can serve as a building block for synthesizing novel compounds with enhanced pharmacological profiles.

Mécanisme D'action

The mechanism of action of N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(3-methylbutan-2-yl)oxolane-2-carboxamide

- 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine

Uniqueness

N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indane backbone and amine group make it a versatile compound for various applications, distinguishing it from other similar compounds that may lack these features.

Activité Biologique

N-(3-Methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine, with the Chemical Abstracts Service (CAS) number 1038282-72-2, is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings regarding its biological activity.

The molecular formula of this compound is C14H21N with a molecular weight of 203.32 g/mol. The compound features a unique structure that may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1038282-72-2 |

| Molecular Formula | C₁₄H₂₁N |

| Molecular Weight | 203.32 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

This compound is hypothesized to interact with various biological targets, potentially including enzymes and receptors involved in neurotransmission and metabolic processes. Its structural characteristics suggest that it may act as an inhibitor or modulator of specific biochemical pathways.

Research Findings

Recent studies have investigated the compound's potential as an enzyme inhibitor and its therapeutic applications. Notably, it has been explored for:

- Neurotransmitter Regulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Such interactions could have implications for treating mood disorders or neurodegenerative diseases.

- Anti-inflammatory Properties : Preliminary research indicates that this compound could exhibit anti-inflammatory effects, which are critical in managing chronic inflammatory conditions.

- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Case Study 1: Neuroprotective Effects

A study published in the International Journal of Molecular Sciences evaluated the neuroprotective effects of various aminoindane derivatives, including this compound. The findings suggested that the compound could inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions such as Alzheimer's disease.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammation models, this compound demonstrated significant reductions in pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.

Propriétés

Formule moléculaire |

C14H21N |

|---|---|

Poids moléculaire |

203.32 g/mol |

Nom IUPAC |

N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C14H21N/c1-10(2)11(3)15-14-9-8-12-6-4-5-7-13(12)14/h4-7,10-11,14-15H,8-9H2,1-3H3 |

Clé InChI |

UQJVWUDPPYOKRL-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(C)NC1CCC2=CC=CC=C12 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.